![molecular formula C4H10O2S B043082 Diethyl sulfone CAS No. 597-35-3](/img/structure/B43082.png)
Diethyl sulfone
Overview
Description
Diethyl sulfone is a compound with the molecular formula C4H10O2S . It is also known by other names such as Ethyl sulfone and 1,1’-sulfonylbis-ethane . It is a white to slightly yellow crystalline powder .
Synthesis Analysis
Diethyl Sulfone is a reagent used in the synthesis of heterocyclic compounds including β-ketosulfones . It is also used in the preparation of sulfone-based electrolytes for aluminum electrodeposition . Recent developments in sulfone synthesis have focused on more sustainable methods, including photo- and electrochemical methods or the direct fixation of SO2 .Molecular Structure Analysis
The molecular weight of Diethyl sulfone is 122.19 g/mol . The IUPAC name for this compound is 1-ethylsulfonylethane . The InChIKey, which is a unique identifier for the compound, is MBDUIEKYVPVZJH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Diethyl sulfone is a white crystalline solid . It has a molecular weight of 122.19 g/mol . The compound has no hydrogen bond donor count, and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2 .Scientific Research Applications
Anti-Inflammatory Properties
Diethyl sulfone has been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways, potentially reducing inflammation in various tissues. Research in animal models and human clinical trials has explored its impact on inflammatory markers and associated conditions .
Joint and Muscle Health
As a dietary supplement, Diethyl sulfone may benefit joint and muscle health. It has been studied alongside glucosamine sulfate and shows potential in supporting joint function. Individuals experiencing joint pain or discomfort may find relief with Diethyl sulfone supplementation .
Antioxidant Capacity
Diethyl sulfone exhibits antioxidant properties, which can help counteract oxidative stress. By scavenging free radicals, it contributes to overall cellular health. Researchers have explored its impact on oxidative markers and cellular protection .
Skin Health and Wound Healing
Although more research is needed, Diethyl sulfone has been investigated for its potential role in skin health and wound healing. Its sulfur content may play a role in collagen synthesis and tissue repair .
Safety and Tolerability
Diethyl sulfone is Generally Recognized As Safe (GRAS) and well-tolerated by most individuals at dosages of up to four grams daily. Side effects are minimal and mild. However, optimal dosing and treatment duration require further investigation .
Electrolyte Applications
Beyond its dietary supplement use, Diethyl sulfone (also known as DMSO2) serves as an electrolyte in electrodeposition processes, particularly for aluminum. Its stability over a wide temperature range (110–150°C) makes it valuable in industrial applications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-ethylsulfonylethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S/c1-3-7(5,6)4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDUIEKYVPVZJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870657 | |
Record name | (Ethanesulfonyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl sulfone | |
CAS RN |
597-35-3, 20045-25-4 | |
Record name | Ethyl sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=597-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diethyl sulphone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3',4'-Dipropionylhelveticosol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020045254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | (Ethanesulfonyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl sulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIETHYL SULPHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA39B8WFB8 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of diethyl sulfone in chemical synthesis?
A1: Diethyl sulfone can act as a reagent in various organic reactions. For example, it can condense with ketones like 2-methylcyclohexanone in the presence of potassium tert-butoxide to yield 1,2-dimethylenecyclohexane []. This reaction highlights diethyl sulfone's utility in forming cyclic alkenes.
Q2: How does diethyl sulfone behave in electrochemical applications?
A2: Research suggests that diethyl sulfone shows promise as an electrolyte additive in lithium-ion batteries []. Specifically, it can enhance the high-voltage cycling performance of lithium nickel-cobalt-manganese oxide (NCM) cathodes. This improvement stems from the formation of a protective surface film on the cathode, mitigating metal dissolution and improving stability during cycling.
Q3: Can you elaborate on the degradation pathway of diethyl sulfide, and what is diethyl sulfone's role in it?
A3: Diethyl sulfide, a simulant for the chemical warfare agent sulfur mustard, can be catalytically degraded in the presence of air []. Manganese oxide supported on Zeolite-13X effectively catalyzes this degradation, yielding products like carbon oxides, ethylene, acetaldehyde, and sulfur dioxide. Diethyl sulfone is identified as a minor product in this degradation pathway, alongside other intermediates like diethyl sulfoxide.
Q4: How do computational chemistry methods contribute to understanding diethyl sulfone's behavior?
A4: Density functional theory (DFT) calculations, specifically using the SMD solvation model, accurately predict the heat of dissolution of crystalline diethyl sulfone in water []. This demonstrates the ability of computational methods to model and predict the thermodynamic properties of diethyl sulfone in solution.
Q5: What insights do electron spin resonance (ESR) studies provide about diethyl sulfone?
A5: ESR studies reveal that diethyl sulfone undergoes dissociative electron capture when irradiated in an argon matrix []. This process generates a diethyl sulfone anion (C2H5SO2-) and an ethyl radical (C2H5•). These findings contribute to understanding the compound's reactivity and potential degradation pathways under irradiation.
Q6: What is known about the environmental fate of diethyl sulfone?
A6: While specific information on diethyl sulfone's environmental fate is limited within the provided research, its presence as a degradation product of diethyl sulfide [] suggests its potential release into the environment. Further investigation is necessary to understand its persistence, degradation pathways, and potential ecological impacts.
Q7: How does the structure of diethyl sulfone relate to its reactivity?
A7: The presence of the sulfone group (SO2) in diethyl sulfone influences its chemical reactivity. This group is electron-withdrawing, making the adjacent carbon atoms susceptible to nucleophilic attack. This explains its participation in condensation reactions with ketones and aldehydes []. Additionally, the sulfone group provides a site for electron capture, as observed in ESR studies [].
Q8: Are there analytical methods for detecting and quantifying diethyl sulfone?
A8: Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for identifying and quantifying diethyl sulfone in complex mixtures [, ]. This method is particularly useful in analyzing the products of diethyl sulfide degradation.
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